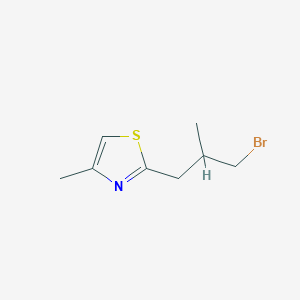
2-(3-Bromo-2-methylpropyl)-4-methyl-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromo-2-methylpropyl)-4-methyl-1,3-thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromine atom and a methyl group attached to the thiazole ring, making it a unique and interesting molecule for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2-methylpropyl)-4-methyl-1,3-thiazole typically involves the reaction of 3-bromo-2-methylpropene with 4-methylthiazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and chromatography can further enhance the efficiency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Bromo-2-methylpropyl)-4-methyl-1,3-thiazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted thiazoles with different functional groups.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include dihydrothiazoles.
Applications De Recherche Scientifique
2-(3-Bromo-2-methylpropyl)-4-methyl-1,3-thiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(3-Bromo-2-methylpropyl)-4-methyl-1,3-thiazole involves its interaction with specific molecular targets. The bromine atom and the thiazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-2-methylpropene: A precursor in the synthesis of 2-(3-Bromo-2-methylpropyl)-4-methyl-1,3-thiazole.
4-Methylthiazole: Another precursor used in the synthesis.
2-(3-Bromo-2-methylpropyl)-1,3,5-trimethylbenzene: A structurally similar compound with different functional groups.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a thiazole ring, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H12BrNS |
|---|---|
Poids moléculaire |
234.16 g/mol |
Nom IUPAC |
2-(3-bromo-2-methylpropyl)-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C8H12BrNS/c1-6(4-9)3-8-10-7(2)5-11-8/h5-6H,3-4H2,1-2H3 |
Clé InChI |
MXMCZYPKXHYBRF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC(=N1)CC(C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



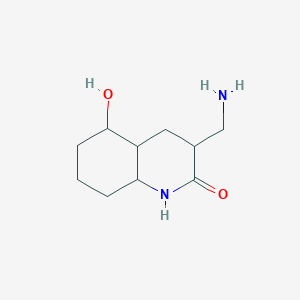
![3-Amino-1-(bicyclo[2.2.1]heptan-2-YL)-2-methylpropan-1-OL](/img/structure/B13157049.png)
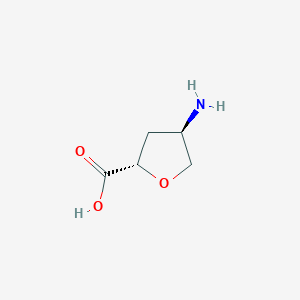
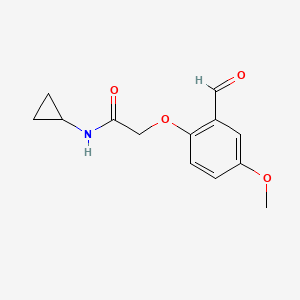
![3-(aminomethyl)-2-methyl-4H,9H-pyrazolo[3,2-b]quinazolin-9-one](/img/structure/B13157066.png)

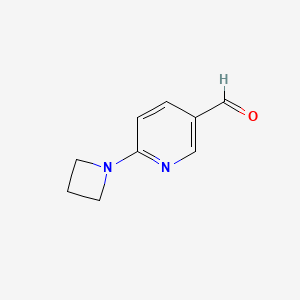
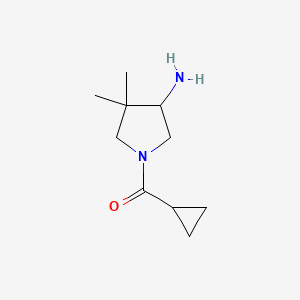

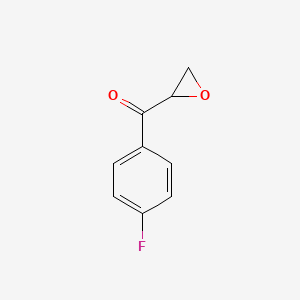
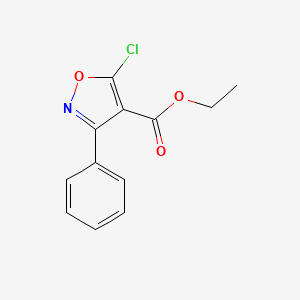
![1-[(5-Aminopentyl)sulfanyl]-4-fluorobenzene](/img/structure/B13157109.png)
![2-[(1-Ethylpiperidin-4-YL)oxy]acetic acid](/img/structure/B13157124.png)
